molecular formula C8H11N3O2 B12850346 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid

Cat. No.: B12850346
M. Wt: 181.19 g/mol
InChI Key: HDQZRSHOZIDTOD-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid is a versatile and synthetically accessible fused bicyclic heterocycle, serving as a privileged scaffold in medicinal chemistry for the construction of novel bioactive molecules. Its primary research value lies in its application as a key intermediate for the synthesis of bromodomain and extra-terminal (BET) protein inhibitors. This scaffold can be functionalized to create high-affinity ligands that compete with acetylated lysine residues for binding to the bromodomain pocket, thereby modulating epigenetic signaling. For instance, it forms the core structure in the development of potent and selective inhibitors for BRD4, a target of significant interest in oncology and inflammatory diseases. The rigidity and polarity of this diazepine-carboxylic acid core provide an excellent template for structure-activity relationship (SAR) studies, enabling researchers to optimize pharmacokinetic properties and selectivity profiles. Beyond BET inhibition, this scaffold's utility extends to other target classes, including kinases, making it a valuable starting point for fragment-based drug discovery and the development of targeted protein degraders (PROTACs). Its continued use facilitates the exploration of new chemical space in the pursuit of first-in-class therapeutics for cancer, neurological disorders, and other challenging disease areas.

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-8(13)6-3-9-4-7-1-2-10-11(7)5-6/h1-2,6,9H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQZRSHOZIDTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C(=CC=N2)CN1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid is a significant compound in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]diazepine class and has been studied for its potential therapeutic applications, including anticancer and neuropharmacological effects.

  • Molecular Formula : C10H13N3O2
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 1301713-93-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]diazepine derivatives. These compounds exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • A study demonstrated that derivatives of this scaffold showed significant inhibition of cell proliferation in human cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Neuropharmacological Effects

The compound has also been investigated for its effects on the central nervous system:

  • GABA Receptor Modulation : Research indicates that pyrazolo[1,5-a][1,4]diazepines can act as positive allosteric modulators of GABA_A receptors. This activity is crucial for developing anxiolytic and sedative drugs. In vitro studies showed that these compounds enhance GABAergic transmission without directly activating the receptor .
  • Cognitive Enhancement : Some derivatives have shown promise in improving cognitive functions in animal models. They were found to enhance memory retention and learning capabilities by modulating neurotransmitter systems involved in cognition .

Structure-Activity Relationship (SAR)

The biological activity of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid can be influenced by various structural modifications:

  • Substituents at specific positions on the diazepine ring can significantly alter potency and selectivity towards different biological targets.
  • For example, modifications at the 2-position have been linked to increased anticancer activity due to enhanced interaction with specific cellular pathways involved in tumor growth regulation .

Case Study 1: Anticancer Screening

In a recent screening of synthesized pyrazolo[1,5-a][1,4]diazepine derivatives:

  • Objective : Evaluate the anticancer efficacy against A549 lung cancer cells.
  • Results : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis through the mitochondrial pathway.

Case Study 2: Neuropharmacological Evaluation

Another study focused on assessing the cognitive-enhancing effects:

  • Objective : Investigate memory improvement in a mouse model.
  • Results : Mice treated with the compound showed improved performance in the Morris water maze test compared to control groups. The compound's ability to modulate GABA_A receptors was confirmed through electrophysiological assays.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₁₁N₃O₂ (base structure without substituents) .
  • Storage : Typically stored at 2–8°C under dry, sealed conditions to ensure stability .
  • Synthesis : Microwave-assisted methods are often employed to enhance reaction efficiency, yielding derivatives with substituents like ferrocenyl or phenethyl groups in high yields (70–90%) .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and biological activities of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid and its analogs:

Compound Substituents Molecular Formula Biological Activity Key Findings
Target Compound -COOH at position 7 C₉H₁₁N₃O₂ Antiviral (RSV polymerase inhibition) Non-nucleoside inhibitor of RSV polymerase complex; IC₅₀ in low micromolar range .
2-Ferrocenyl-7-hydroxy-5-phenethyl derivatives Ferrocenyl, phenethyl, -OH at position 7 C₂₄H₂₆FeN₃O₂ Anticancer (lung cancer cell lines) Anti-proliferative activity against A549, H322, and H1299 cells; no chirality dependence .
5-(tert-Butoxycarbonyl)-7-carboxylic acid derivative -Boc at position 5, -COOH at position 7 C₁₃H₁₉N₃O₄ Intermediate for drug synthesis Used as a precursor in the synthesis of ROS1 inhibitors .
7-Hydroxy-2-phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one -Ph at position 2, -OH at position 7 C₁₃H₁₄N₃O₂ Not reported Synthesized via O-alkylation; decomposition temperature 239°C .
N-Benzamide derivatives Benzamide at position 2 C₁₅H₁₇N₅O RSV polymerase inhibition Improved solubility and pharmacokinetics compared to carboxylic acid analogs .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives generally exhibit lower solubility in aqueous media compared to ester or amide analogs (e.g., ethyl ester derivatives in ).
  • Thermal Stability : Decomposition temperatures range from 195°C (unsubstituted derivatives) to 239°C (aryl-substituted derivatives), influenced by substituent electronic effects .

Q & A

Q. What are the common synthetic routes for 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

  • Cyclocondensation : Reacting pyrazole precursors with enaminones in solvents like pyridine or ethanol under reflux conditions .
  • Functionalization : Introducing substituents at position 7 via reactions with silylformamidines or benzoyl chloride, followed by acidification and crystallization .
  • Crystallization Optimization : Use of DMF, ethanol, or hexane for recrystallization to improve purity and yield .
    Key Parameters : Solvent polarity, temperature (70–100°C), and reaction time (6–24 hours) significantly impact product formation.

Q. What analytical techniques are essential for structural validation?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks to confirm ring systems and substituents. For example, pyrazolo-diazepine protons resonate at δ 2.5–4.5 ppm, while carboxylic protons appear downfield (δ 10–12 ppm) .
    • IR : Carboxylic acid C=O stretches at ~1700 cm⁻¹ and NH stretches at 3300–3500 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ with <2 ppm error) .
    Validation Table :
ParameterCalculated (C13H11N5O)Found
% C61.6561.78
% H4.384.12
% N27.6527.45
Source:

Q. How can researchers purify derivatives of this compound effectively?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–50%) to separate polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., DMF/water for nitro-substituted derivatives) to enhance crystal lattice stability .
  • HPLC : For ≥98% purity, employ C18 columns with acetonitrile/water mobile phases (0.1% TFA additive) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-component syntheses?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to stabilize intermediates .
  • Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective cyclization .
  • DoE (Design of Experiments) : Apply factorial design to test variables like temperature (60–120°C), stoichiometry (1:1–1:2), and reaction time .

Q. How to address discrepancies between calculated and experimental spectroscopic data?

Methodological Answer:

  • Tautomerism Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to model possible tautomers and compare NMR chemical shifts .
  • Dynamic Effects : Consider solvent-induced shifts (e.g., DMSO vs. CDCl₃) and temperature-dependent conformational changes .
  • Validation : Cross-check with X-ray crystallography if single crystals are obtainable .

Q. What computational tools are recommended for studying electronic properties?

Methodological Answer:

  • Quantum Chemistry : Gaussian or ORCA for HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactivity .
  • Molecular Dynamics : AMBER or GROMACS to simulate solvation effects and stability under physiological conditions .
  • Docking Studies : AutoDock Vina to explore binding affinities with biological targets (e.g., GABA receptors) .

Q. How to design experiments for comparative analysis with structurally related analogs?

Methodological Answer:

  • Structural Modifications : Synthesize analogs with substituents at positions 3 and 7 (e.g., nitro, trifluoromethyl) to study electronic effects .
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., kinase assays) using standardized protocols .
  • SAR Analysis : Correlate logP (HPLC-measured) with membrane permeability using Caco-2 cell models .

Q. What strategies mitigate instability during storage or handling?

Methodological Answer:

  • Lyophilization : Freeze-dry the compound under vacuum (≤0.1 mBar) to prevent hydrolysis of the carboxylic acid group .
  • Inert Atmosphere : Store at 2–8°C under argon in amber vials to avoid photodegradation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How to resolve conflicting data in reaction mechanism proposals?

Methodological Answer:

  • Isotopic Labeling : Use ¹³C-labeled precursors to track carbon migration during cyclization .
  • Kinetic Profiling : Perform time-resolved in-situ FTIR to identify intermediates and rate-determining steps .
  • Theoretical Validation : Compare proposed mechanisms with computed activation energies (e.g., transition state theory) .

Q. What are best practices for scaling up lab-scale syntheses?

Methodological Answer:

  • Process Intensification : Use continuous flow reactors to maintain heat/mass transfer efficiency at higher volumes .
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and optimize solvent recovery .
  • Safety Protocols : Conduct DSC (Differential Scanning Calorimetry) to assess exothermic risks during scale-up .

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